molecular formula C20H14FN3O3S2 B2648693 3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 886891-29-8

3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2648693
CAS No.: 886891-29-8
M. Wt: 427.47
InChI Key: CMMWMOPMKNFPFW-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with benzenesulfonyl chloride and benzoyl chloride under mild conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or benzamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The presence of the benzothiazole moiety allows the compound to interact with DNA or proteins, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzothiazol-2-ylamine: A precursor in the synthesis of the target compound.

    Benzenesulfonyl chloride: Used in the synthesis of various sulfonamide derivatives.

    Benzoyl chloride: Utilized in the synthesis of benzamide derivatives.

Uniqueness

3-benzenesulfonamido-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of the benzothiazole, sulfonamide, and benzamide moieties. This unique structure imparts a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S2/c21-14-9-10-17-18(12-14)28-20(22-17)23-19(25)13-5-4-6-15(11-13)24-29(26,27)16-7-2-1-3-8-16/h1-12,24H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMWMOPMKNFPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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